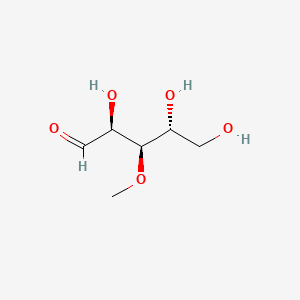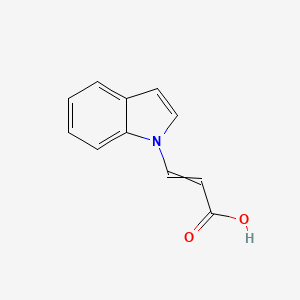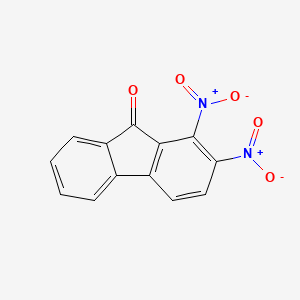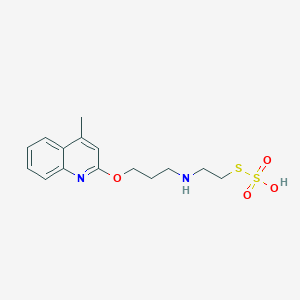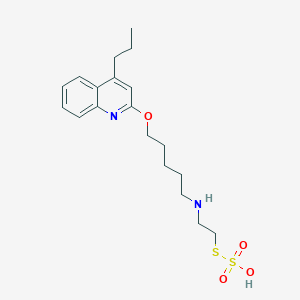
S-2-((5-(4-Propyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate is a complex organic compound with the molecular formula C19H28N2O4S2 . This compound is known for its unique structure, which includes a quinoline moiety linked to a pentyl chain and an aminoethanethiol group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then reacted with a pentyl halide under basic conditions to form the quinolyloxy-pentyl intermediate. This intermediate is subsequently reacted with aminoethanethiol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted aminoethanethiol derivatives.
Scientific Research Applications
2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, modulating their activity. The aminoethanethiol group can form covalent bonds with thiol-containing proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol hydrochloride
- 2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol nitrate
Uniqueness
2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate is unique due to its sulfate group, which imparts distinct solubility and reactivity properties compared to its hydrochloride and nitrate counterparts .
Properties
CAS No. |
41287-42-7 |
|---|---|
Molecular Formula |
C19H28N2O4S2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
4-propyl-2-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline |
InChI |
InChI=1S/C19H28N2O4S2/c1-2-8-16-15-19(21-18-10-5-4-9-17(16)18)25-13-7-3-6-11-20-12-14-26-27(22,23)24/h4-5,9-10,15,20H,2-3,6-8,11-14H2,1H3,(H,22,23,24) |
InChI Key |
FDCBVWSPDQQNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC2=CC=CC=C21)OCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


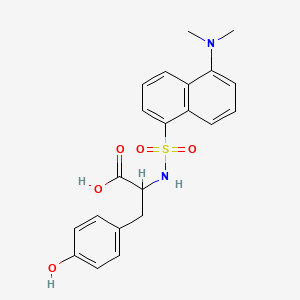
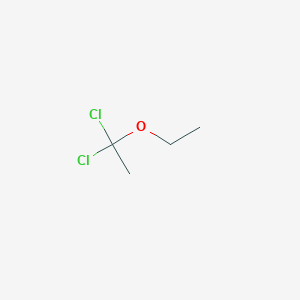

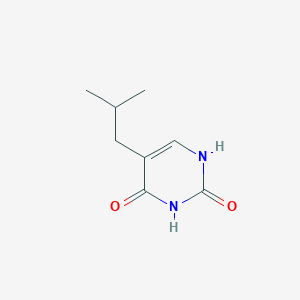
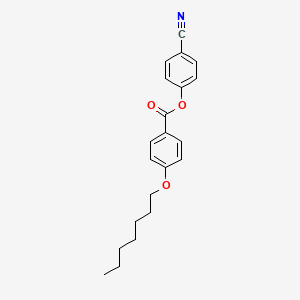
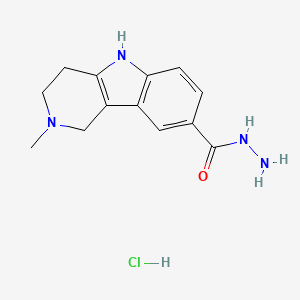

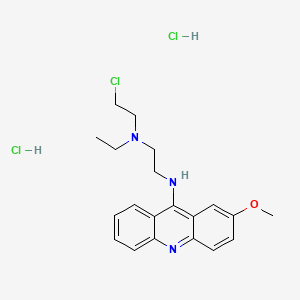
![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)
